molecular formula C7H8F2N2O B12841069 Beta,beta-difluoro-2-pyridineethanamin,1-oxide

Beta,beta-difluoro-2-pyridineethanamin,1-oxide

Katalognummer: B12841069
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: YLWNNEDEUNTCIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta,beta-difluoro-2-pyridineethanamin,1-oxide: is a chemical compound with the molecular formula C7H8F2N2O It is characterized by the presence of a pyridine ring substituted with a difluoroethanamine group and an N-oxide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Beta,beta-difluoro-2-pyridineethanamin,1-oxide typically involves the introduction of the difluoroethanamine group to the pyridine ring followed by the oxidation of the nitrogen atom to form the N-oxide. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include fluorinating agents and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Beta,beta-difluoro-2-pyridineethanamin,1-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The difluoroethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the N-oxide, while reduction may produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Beta,beta-difluoro-2-pyridineethanamin,1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Beta,beta-difluoro-2-pyridineethanamin,1-oxide involves its interaction with specific molecular targets and pathways. The difluoroethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the N-oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine
  • Pyridine N-oxide derivatives
  • Fluorinated ethanamines

Uniqueness

Beta,beta-difluoro-2-pyridineethanamin,1-oxide is unique due to the presence of both the difluoroethanamine group and the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H8F2N2O

Molekulargewicht

174.15 g/mol

IUPAC-Name

2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine

InChI

InChI=1S/C7H8F2N2O/c8-7(9,5-10)6-3-1-2-4-11(6)12/h1-4H,5,10H2

InChI-Schlüssel

YLWNNEDEUNTCIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=[N+](C(=C1)C(CN)(F)F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.